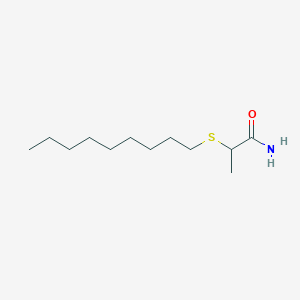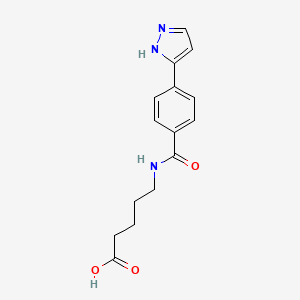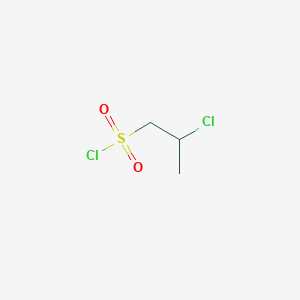
2-(Nonylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nonylsulfanyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a nonylsulfanyl group attached to the propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nonylsulfanyl)propanamide typically involves the reaction of nonyl mercaptan with a suitable propanamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between nonyl mercaptan and propanoic acid derivatives . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The purification process typically includes distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2-(Nonylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted propanamides depending on the nucleophile used.
科学研究应用
2-(Nonylsulfanyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities, particularly those involving epoxide hydrolases.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Nonylsulfanyl)propanamide involves its interaction with specific molecular targets, such as epoxide hydrolases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides . This inhibition can modulate various biological pathways, including those involved in lipid signaling and detoxification.
相似化合物的比较
Similar Compounds
Propanamide: The parent compound with a simpler structure.
Elaidamide: Another amide with a different alkyl chain.
Sulfoxides and Sulfones: Oxidized derivatives of 2-(Nonylsulfanyl)propanamide.
Uniqueness
This compound is unique due to its specific nonylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to inhibit epoxide hydrolases sets it apart from other similar compounds, making it valuable for research and potential therapeutic applications .
属性
分子式 |
C12H25NOS |
|---|---|
分子量 |
231.40 g/mol |
IUPAC 名称 |
2-nonylsulfanylpropanamide |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-15-11(2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |
InChI 键 |
RZYSYBMLOXBABO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSC(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)


![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)


